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molecular formula C15H13NO3 B8366086 N-biphenyl-4-yl-malonamic acid

N-biphenyl-4-yl-malonamic acid

Cat. No. B8366086
M. Wt: 255.27 g/mol
InChI Key: FIBIXFDKDBAPET-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

LiOH.H2O (29 mg, 0.7 mmol) was added to a solution of N-biphenyl-4-yl-malonamic acid ethyl ester (100 mg, 0.35 mmol) in methanol (2.1 mL), THF (2.5 mL) and H2O (2.5 mL). The resulting mixture was stirred for 2 hours at room temperature then concentrated. The residue was diluted with water and washed with diethyl ether. The aqueous layer was acidified with concentrated HCl and filtered. The resulting precipitate was dried to afford 80 mg (89%) of N-biphenyl-4-yl-malonamic acid. 1H NMR: (DMSO-d6): δ11.6 (s, 1H), 7.64 (m, 6H), 7.44 (t, 2H), 7.32 (t, 1H), 3.2 (s, 1H).
Name
LiOH.H2O
Quantity
29 mg
Type
reactant
Reaction Step One
Name
N-biphenyl-4-yl-malonamic acid ethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[Li].O.C([O:6][C:7](=[O:24])[CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:14][CH:13]=1)=[O:10])C>CO.C1COCC1.O>[C:15]1([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:16]=[CH:17][C:12]([NH:11][C:9](=[O:10])[CH2:8][C:7]([OH:24])=[O:6])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
29 mg
Type
reactant
Smiles
O[Li].O
Name
N-biphenyl-4-yl-malonamic acid ethyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(CC(=O)NC1=CC=C(C=C1)C1=CC=CC=C1)=O
Name
Quantity
2.1 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
WASH
Type
WASH
Details
washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC(CC(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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